

Physical and chemical properties of 8-Amino-7oxononanoic acid hydrochloride

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Compound of Interest		
Compound Name:	8-Amino-7-oxononanoic acid hydrochloride	
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An In-Depth Technical Guide to 8-Amino-7-oxononanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoic acid hydrochloride, a key intermediate in the biosynthesis of biotin (Vitamin B7), is a molecule of significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available experimental and predicted data. The information is presented to support researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Physical and Chemical Properties

8-Amino-7-oxononanoic acid hydrochloride is the hydrochloride salt of an amino acid derivative that plays a crucial role as a precursor in the metabolic pathway of biotin.[1] It exists as a racemic mixture, (±)-**8-amino-7-oxononanoic acid hydrochloride**, and as distinct enantiomers, with the (S)-enantiomer being the biologically active form.[1]

Table 1: General and Physical Properties



Property	Value	Source
Chemical Formula	C ₉ H ₁₈ CINO ₃	[2]
Molecular Weight	223.70 g/mol	[2][3]
Appearance	Solid	[1]
Melting Point	134-136 °C ((S)-enantiomer)	[4]
Boiling Point	357.1 °C at 760 mmHg (Predicted for free base)	[5]
Solubility	DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml)PBS (pH 7.2): Sparingly soluble (1-10 mg/ml)	[1]
pKa (Strongest Acidic)	4.45 (Predicted for free base)	[6]
pKa (Strongest Basic)	8.08 (Predicted for free base)	[6]
LogP	-2.0 to -1.3 (Predicted for free base)	[6]

Table 2: Spectroscopic and Chiroptical Data

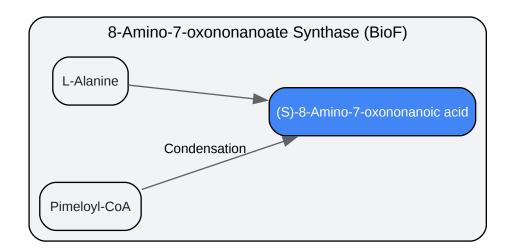
Property	Value	Source
Mass Spectrometry	M+H: 188.2 (for racemic hydrochloride)	[3]
Optical Rotation [α] ^D	+4.8° (for a specific batch of racemic hydrochloride)	[3]
¹ H NMR	Conforms (for a specific batch of racemic hydrochloride)	[3]
¹³ C NMR	Data not available	
IR Spectroscopy	Data not available	_

Biological Role: Biotin Biosynthesis



8-Amino-7-oxononanoic acid is a critical intermediate in the conserved biotin biosynthesis pathway found in bacteria, archaea, fungi, and plants.[7] The (S)-enantiomer, specifically, is synthesized in a key enzymatic step.

Diagram 1: Enzymatic Synthesis of (S)-8-Amino-7oxononanoic Acid



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Caption: The enzymatic condensation of Pimeloyl-CoA and L-Alanine to form (S)-8-Amino-7-oxononanoic acid, catalyzed by 8-Amino-7-oxononanoate Synthase (BioF).

This reaction is the first committed step in the assembly of the biotin rings.[7] The enzyme 8-amino-7-oxononanoate synthase (also known as 7-keto-8-aminopelargonate synthase or BioF) facilitates this decarboxylative condensation.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **8-amino-7-oxononanoic acid hydrochloride** are crucial for its application in research. While specific, validated protocols for this compound are not readily available in the public domain, general methodologies for similar compounds can be adapted.

Synthesis



The first enantioselective synthesis of both enantiomers of 8-amino-7-oxononanoic acid was reported by Lucet, D., Le Gall, T., Mioskowski, C., et al. in Tetrahedron: Asymmetry in 1996.[1] Researchers requiring a detailed synthetic protocol are encouraged to consult this primary literature. General methods for the synthesis of amino acid hydrochlorides often involve the reaction of the amino acid with hydrochloric acid in a suitable solvent, followed by crystallization.

Purification

Purification of amino acids and their salts is typically achieved through recrystallization. A general approach involves dissolving the crude product in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly to form crystals. The choice of solvent is critical and needs to be determined empirically. For amino acid hydrochlorides, aqueous solutions or mixtures of alcohols and water are often employed. The purity of the recrystallized product should be verified by analytical techniques such as HPLC and melting point determination.

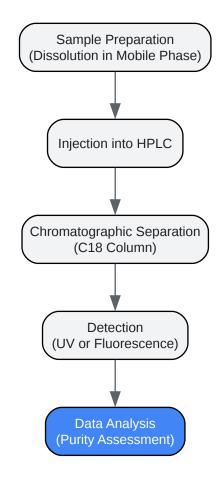
Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of amino acids and their derivatives. A typical HPLC analysis of an amino acid hydrochloride would involve the following (this is a general protocol and would require optimization):

- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a low wavelength (e.g., 210 nm) or derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection for enhanced sensitivity.
- Workflow:





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Caption: A general workflow for the HPLC analysis of **8-Amino-7-oxononanoic acid hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. While specific experimental spectra are not publicly available, a certificate of analysis for one batch of the racemic hydrochloride indicated that the NMR spectrum conformed to the expected structure.[3] For analysis, the hydrochloride salt would typically be dissolved in a deuterated solvent such as D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carboxylic acid, ketone, and amine hydrochloride.



Conclusion

This technical guide consolidates the available physical and chemical data for **8-amino-7-oxononanoic acid hydrochloride**. While some experimental values have been reported, particularly for the (S)-enantiomer, a significant portion of the data relies on prediction. The provided information on its biological role and general experimental methodologies aims to serve as a valuable resource for scientists engaged in research and development involving this important biomolecule. Further experimental validation of the predicted properties and the development of standardized analytical protocols are encouraged to advance our understanding and application of **8-amino-7-oxononanoic acid hydrochloride**.

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